molecular formula C5H12ClNO B3003441 [(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride CAS No. 2460740-31-0

[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride

Cat. No.: B3003441
CAS No.: 2460740-31-0
M. Wt: 137.61
InChI Key: XAYVFGCHLQIVEY-TYSVMGFPSA-N
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Description

[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride is a chemical compound with the molecular formula C5H11NO·HCl It is a hydrochloride salt of [(1S,2R)-2-Aminocyclobutyl]methanol, which is a chiral molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride typically involves the following steps:

    Cyclobutanone Synthesis: The starting material, cyclobutanone, is synthesized through the cyclization of 1,4-dihalobutanes.

    Amination: The cyclobutanone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting [(1S,2R)-2-Aminocyclobutyl]methanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Cyclization: Utilizing continuous flow reactors for the cyclization step to increase yield and efficiency.

    Automated Reductive Amination: Employing automated systems for the reductive amination process to ensure consistent quality and purity.

    Crystallization: The final product is purified through crystallization techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation Products: Cyclobutanone derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: N-substituted cyclobutylmethanol derivatives.

Scientific Research Applications

[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of [(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    [(1R,2S)-2-Aminocyclobutyl]methanol;hydrochloride: A stereoisomer with different biological activity.

    Cyclobutylmethanol: Lacks the amino group, resulting in different chemical properties.

    Aminocyclobutane derivatives: Various derivatives with modifications on the cyclobutane ring.

Uniqueness

[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its isomers and analogs.

Properties

IUPAC Name

[(1S,2R)-2-aminocyclobutyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5-2-1-4(5)3-7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYVFGCHLQIVEY-TYSVMGFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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